Iodomethane;manganese
Description
Significance of Organomanganese Chemistry in Modern Synthesis
Organomanganese chemistry involves the study of organometallic compounds containing a carbon-manganese bond. semanticscholar.orgwikipedia.org Due to the low cost, low toxicity, and earth-abundance of manganese, these compounds have garnered significant interest as valuable reagents in organic synthesis. wikipedia.orgrsc.org The reactivity of organomanganese compounds is often compared to that of organomagnesium (Grignard) and organozinc reagents, bridging a reactivity gap between them. wikipedia.orgresearchgate.net They exhibit good functional group tolerance and are known for their chemoselectivity, particularly in reactions with carbonyl compounds. wikipedia.orgresearchgate.net
Historical Development of Organomanganese Reagents and Complexes
The field of organomanganese chemistry dates back to 1937 with the in-situ generation of phenylmanganese iodide. researchgate.net For many years, research in this area was primarily fundamental, with limited applications in organic synthesis. researchgate.net A significant shift occurred in the late 1970s, leading to the development of Mn(II) σ-complexes as practical synthetic tools. researchgate.net The synthesis of organomanganese reagents has evolved to include methods such as the reaction of manganese(II) halides with organolithium or organomagnesium compounds, and the direct insertion of activated manganese metal into organic halides. wikipedia.orgrsc.org
Role of Methylation Reactions in Organic Synthesis
Methylation, the addition of a methyl (CH₃) group to a substrate, is a fundamental transformation in organic chemistry. nih.govchinesechemsoc.orgresearchgate.net This process can significantly alter the physical and biological properties of a molecule, making it a crucial strategy in medicinal chemistry and drug discovery, often referred to as the "magic methyl" effect. rsc.org Methylation can enhance a molecule's potency, selectivity, and metabolic stability. rsc.org Traditional methylating agents like dimethyl sulfate (B86663) and diazomethane (B1218177) are often highly toxic, prompting the development of safer and more selective methods, including those employing transition metal catalysis. acs.org
Contextualizing Iodomethane (B122720) as a Methyl Source in Manganese Systems
Iodomethane (CH₃I), also known as methyl iodide, is a widely used and effective methylating agent in organic synthesis due to its excellent reactivity in Sₙ2 substitution reactions. nju.edu.cn The carbon-iodine bond is relatively weak, and the iodide ion is a good leaving group, facilitating the transfer of the methyl group to a nucleophile. nju.edu.cn In the context of manganese systems, iodomethane serves as an electrophilic source of a methyl group to form organomanganese-methyl species, which can then act as nucleophilic methylating agents in subsequent reactions. wiley-vch.dewhiterose.ac.uk The reaction of iodomethane with manganese complexes, such as anionic manganese carbonyls, is a key step in the formation of these valuable synthetic intermediates. whiterose.ac.ukiitd.ac.in
Structure
2D Structure
Properties
CAS No. |
64596-37-8 |
|---|---|
Molecular Formula |
CH2IMn- |
Molecular Weight |
195.869 g/mol |
IUPAC Name |
iodomethane;manganese |
InChI |
InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1; |
InChI Key |
MSEIMRFRMXEPMT-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]I.[Mn] |
Origin of Product |
United States |
Synthesis and Characterization of Methylmanganese Species
Synthetic Methodologies for Organomanganese Halides
Organomanganese halides are versatile intermediates in organic synthesis. wikipedia.orgslideshare.net Their preparation can be achieved through several methods, each offering distinct advantages.
Alkylation of Manganese(II) Halides with Organolithium or Organomagnesium Reagents
A primary and widely used method for the synthesis of organomanganese halides involves the transmetalation of manganese(II) halides with organolithium or organomagnesium reagents. wikipedia.orgresearchgate.netwiley-vch.de This reaction typically involves treating a manganese(II) halide, such as manganese(II) chloride (MnCl₂), manganese(II) bromide (MnBr₂), or manganese(II) iodide (MnI₂), with a methyl-containing organolithium (e.g., methyllithium (B1224462), MeLi) or organomagnesium (e.g., methylmagnesium chloride, MeMgCl) compound. wikipedia.orgnih.gov The choice of the manganese halide can be influenced by its solubility in the reaction solvent, with MnI₂ being more soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) than MnCl₂. wiley-vch.de
The stoichiometry of the reagents determines the nature of the product. For instance, the reaction of one equivalent of an organolithium or organomagnesium reagent with a manganese(II) halide typically yields the corresponding methylmanganese halide (RMnX). wikipedia.org
General Reaction Scheme: RM + MnX₂ → RMnX + MX (where R = methyl, M = Li or MgX, and X = Cl, Br, I)
These reactions are generally performed in anhydrous ethereal solvents, such as THF, where the resulting organomanganese compounds exhibit greater stability, often through complexation. wikipedia.org For example, dimeric methyl manganese(II) complexes, such as [LMn(μ-Me)]₂ (where L is a cyclopentadienyl-phosphine ligand), have been synthesized from the corresponding chloride precursor. rsc.orgresearchgate.net
Table 1: Examples of Methylmanganese Halide Synthesis via Alkylation
| Manganese Halide | Alkylating Reagent | Product | Reference |
| MnCl₂ | MeLi | MeMnCl | nih.gov |
| MnBr₂ | MeMgBr | MeMnBr | acs.org |
| [LMn(μ-Cl)]₂ | MeLi | [LMn(μ-Me)]₂ | rsc.orgresearchgate.net |
Direct Oxidative Addition to Activated Manganese
An alternative and attractive route to organomanganese halides is the direct oxidative addition of an organic halide to a highly reactive form of manganese metal, often referred to as "activated manganese" or "Rieke manganese". researchgate.netunl.eduresearchgate.net This method circumvents the need for pre-forming organolithium or organomagnesium reagents. researchgate.net
Activated manganese is typically prepared by the reduction of anhydrous manganese(II) halides with an alkali metal, such as lithium, in the presence of a catalytic amount of an electron carrier like naphthalene (B1677914) in THF at room temperature. unl.edumdpi.com This highly reactive manganese readily undergoes oxidative addition with alkyl halides, including methyl halides, to form the corresponding organomanganese halides under mild conditions. unl.edumdpi.com
General Reaction Scheme: Mn* + CH₃X → CH₃MnX (where Mn* = activated manganese, X = halide)
This method has been successfully used to generate primary, secondary, and tertiary alkylmanganese bromides. unl.edu The resulting organomanganese reagents can then be used in subsequent reactions, such as cross-coupling with acid chlorides to produce ketones. unl.edumdpi.com
Manganese-Halogen Exchange Reactions
Manganese-halogen exchange represents another synthetic pathway to organomanganese compounds. slideshare.netscribd.com This process involves the reaction of an organic halide with a pre-formed organomanganate species. For instance, treatment of gem-dibromocyclopropanes with trialkylmanganate(II) reagents leads to a bromine-manganese exchange. jst.go.jp This initial exchange is then followed by further transformations. jst.go.jp While this method is established, its application specifically for the direct synthesis of simple methylmanganese halides is less commonly detailed compared to alkylation and oxidative addition methods.
Synthesis of Manganese Carbonyl Methyl Complexes
Methylmanganese carbonyl complexes, particularly methylmanganese pentacarbonyl (CH₃Mn(CO)₅), are fundamental compounds in organometallic chemistry. nih.gov Their synthesis has been well-established through several key routes.
Reduction of Dimanganese Decacarbonyl followed by Reaction with Methyl Iodide
A classic and foundational method for synthesizing methylmanganese pentacarbonyl involves the reduction of dimanganese decacarbonyl (Mn₂(CO)₁₀). nih.govtuwien.at In this two-step process, Mn₂(CO)₁₀ is first reduced using a reducing agent like sodium amalgam (Na/Hg) or metallic sodium to form the sodium salt of the pentacarbonylmanganese anion, Na[Mn(CO)₅]. nih.govgoogle.comwikipedia.orgdspaces.org
Step 1: Reduction Mn₂(CO)₁₀ + 2 Na → 2 Na[Mn(CO)₅] wikipedia.org
This resulting nucleophilic manganese carbonylate is then reacted with an electrophilic methylating agent, most commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663), to yield the final product, methylmanganese pentacarbonyl. nih.govtuwien.at The product can be purified by sublimation. tuwien.at
Step 2: Alkylation Na[Mn(CO)₅] + CH₃I → CH₃Mn(CO)₅ + NaI
This synthetic route is quite general and has been applied to the synthesis of various other alkyl-manganese carbonyl complexes. nih.gov
Reaction of Electrophilic Manganese Centers with Nucleophilic Alkylation Agents
An alternative approach to methylmanganese carbonyl complexes involves the reaction of an electrophilic manganese carbonyl precursor with a nucleophilic methylating agent. nih.govnih.gov A common starting material for this method is pentacarbonylmanganese bromide (BrMn(CO)₅). wikipedia.orgtuwien.at
In this method, BrMn(CO)₅ is treated with a strong nucleophile such as methyllithium (MeLi) or methylmagnesium chloride (MeMgCl). nih.govnih.gov The nucleophilic methyl group displaces the bromide ligand on the manganese center to form the methylmanganese carbonyl complex. wikipedia.orgnih.gov
General Reaction Scheme: BrMn(CO)₅ + RLi → RMn(CO)₅ + LiBr (where R = methyl) wikipedia.org
This method has also been successfully employed for the synthesis of other manganese alkyl and aryl carbonyl complexes, though it can sometimes be hampered by the formation of Mn₂(CO)₁₀ as a side product and potential nucleophilic attack at a carbonyl ligand. nih.govtuwien.at For instance, fac-[Mn(PN)(CO)₃OTf] complexes react with MeLi or MeMgCl to form fac-[Mn(PN)(CO)₃Me], where PN is a bidentate aminophosphine (B1255530) ligand. nih.gov
Table 2: Synthesis of Methylmanganese Carbonyl Complexes
| Precursor | Reagent(s) | Product | Reference |
| Mn₂(CO)₁₀ | 1. Na/Hg 2. CH₃I | CH₃Mn(CO)₅ | nih.govtuwien.at |
| BrMn(CO)₅ | MeLi | CH₃Mn(CO)₅ | wikipedia.org |
| fac-[Mn(PN)(CO)₃OTf] | MeLi or MeMgCl | fac-[Mn(PN)(CO)₃Me] | nih.gov |
Decarbonylation of Acetyl Manganese Carbonyl Complexes
The synthesis of methylmanganese carbonyl complexes can be achieved through the decarbonylation of their acetyl counterparts. A common route involves the reaction of the sodium salt of manganese pentacarbonyl, Na[Mn(CO)₅], with acid chlorides to form acyl complexes of the type [Mn(CO)₅(COR)]. nih.gov Subsequent heating of these acyl complexes leads to the elimination of a carbon monoxide (CO) molecule, yielding the desired manganese alkyl carbonyl complexes. nih.gov The rate of this decarbonylation process can be significantly enhanced by the addition of reagents like trimethylamine (B31210) N-oxide or through photochemical irradiation. nih.govacs.org
This reversible reaction, represented by the equilibrium CH₃Mn(CO)₅ + CO ⇌ CH₃COMn(CO)₅, has been studied in various solvents. scribd.com The forward reaction, carbonylation, and the reverse reaction, decarbonylation, are both first-order processes. scribd.com Kinetic studies on the decarbonylation of [Mn(COR)(CO)₅] to [Mn(R)(CO)₅] + CO have shown that the reaction rate is dependent on the nature of the organic group (R). researchgate.net
Flash photolysis of acetyl manganese pentacarbonyl, CH₃C(O)Mn(CO)₅, generates a transient intermediate, CH₃C(O)Mn(CO)₄, which can then undergo methyl migration to form methylmanganese pentacarbonyl, CH₃Mn(CO)₅. researchgate.netescholarship.org The activation parameters for this methyl migration have been determined, providing insight into the reaction mechanism. researchgate.net
Synthesis of Supported Methylmanganese Complexes
The stability and reactivity of methylmanganese species can be tuned by the use of supporting ligands. These ligands coordinate to the manganese center and influence its electronic and steric properties.
Cyclopentadiene-Phosphine Ligand Supported Complexes
Manganese(II) complexes supported by cyclopentadiene-phosphine ligands have been synthesized and serve as precursors for methylmanganese compounds. The reaction of potassium salts of a cyclopentadiene-phosphine ligand with a manganese(II) halide, such as MnCl₂, can produce dimeric complexes like [LMn(μ-Cl)]₂. researchgate.netrsc.orgscispace.com This chloride-bridged dimer can then be treated with a methylating agent, for instance MeMgCl, to yield the corresponding methyl-bridged dimeric complex, [LMn(μ-Me)]₂. scispace.com The formation of these complexes has been confirmed through single-crystal X-ray structural analysis. rsc.orgscispace.com
N-Heterocyclic Carbene (NHC) Ligand Supported Complexes
N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands in organometallic chemistry. scripps.edu Dinuclear manganese(II) chloride complexes bearing NHC ligands, such as [MnCl(μ-Cl)(L)]₂ (where L is an NHC like 1,3-diisopropyl-4,5-dimethylimidazole-2-ylidene), can be synthesized by the direct addition of the carbene to a manganese(II) source. researchgate.netresearchgate.net These chloride complexes can then be reacted with methyllithium (MeLi) to afford the corresponding dinuclear dimethylmanganese(II) complexes, [MnMe(μ-Me)(L)]₂. researchgate.net
PN-Supported Mn(I) Carbonyl Alkyl Complexes
Bidentate aminophosphine (PN) ligands offer a combination of hard nitrogen and soft phosphorus donor atoms, which can support manganese(I) carbonyl alkyl complexes. tuwien.at The synthesis typically begins with the reaction of Mn(CO)₅Br with the PN ligand to form complexes of the type fac-[Mn(PN)(CO)₃Br]. acs.orgacs.org Treatment of this bromide complex with silver triflate (AgOTf) yields the corresponding triflate complex, fac-[Mn(PN)(CO)₃OTf]. acs.orgacs.org Subsequent reaction with an alkylating agent like methyllithium (MeLi) or methylmagnesium chloride (MeMgCl) produces the desired methylmanganese complex, fac-[Mn(PN)(CO)₃Me]. acs.orgacs.org This synthetic route has been successfully applied to a range of PN ligands with varying steric and electronic properties. tuwien.at
Spectroscopic Characterization of Methylmanganese Compounds and Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of methylmanganese compounds.
¹H NMR Spectroscopy: The methyl group directly bonded to the manganese center in PN-supported Mn(I) carbonyl methyl complexes gives a characteristic signal in the ¹H NMR spectrum. This signal appears as a doublet in the upfield region, typically between 0.03 and -0.79 ppm. acs.org For manganese alkane complexes, such as those derived from the photochemical reaction of CpMn(CO)₃ with propane (B168953) or butane, the η²-coordinated C-H protons of the alkane ligand resonate at high field. nih.gov
¹³C NMR Spectroscopy: In PN-supported Mn(I) carbonyl methyl complexes, the resonance for the carbon atom of the methyl group attached to manganese appears at approximately -4 ppm for alkylphosphine-based ligands and around -1 ppm for phenylphosphine-based ligands. acs.org
³¹P NMR Spectroscopy: For PN-supported Mn(I) carbonyl methyl complexes, the ³¹P{¹H} NMR signals are significantly downfield-shifted compared to their triflate precursors, providing a clear indication of the successful alkylation. acs.org
⁵⁵Mn NMR Spectroscopy: ⁵⁵Mn is the only NMR-active nucleus of manganese and is highly sensitive. huji.ac.il It has a wide chemical shift range, making it suitable for studying manganese complexes. huji.ac.il However, for larger or less symmetric complexes, the signals can become very broad. huji.ac.il Solid-state ⁵⁵Mn NMR spectroscopy has been used to study manganese pentacarbonyl compounds, revealing the sensitivity of the ⁵⁵Mn chemical shift anisotropy and nuclear quadrupolar parameters to the local bonding environment. researchgate.net For instance, the ⁵⁵Mn quadrupolar coupling constant for CH₃Mn(CO)₅ has been determined to be 35.0 MHz. researchgate.net
| Compound Class | Nucleus | Typical Chemical Shift (ppm) | Coupling Information |
| PN-Supported Mn(I) Methyl Carbonyls | ¹H | 0.03 to -0.79 (Mn-CH₃) | Doublet |
| PN-Supported Mn(I) Methyl Carbonyls | ¹³C | ~ -1 to -4 (Mn-CH₃) | |
| PN-Supported Mn(I) Methyl Carbonyls | ³¹P | Significant downfield shift vs. precursor | |
| Manganese Alkane Complexes | ¹H | High field (η²-CH) | J(C-H) ≈ 120 Hz |
| CH₃Mn(CO)₅ | ⁵⁵Mn | Quadrupolar Coupling Constant = 35.0 MHz |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is extensively used to characterize methylmanganese compounds, particularly those containing carbonyl ligands. acs.orgaip.orgoptica.org The position of the C-O stretching vibrations (ν(CO)) in the IR spectrum is a sensitive probe of the electronic environment of the manganese center. rsc.org For example, in methylmanganese pentacarbonyl, CH₃Mn(CO)₅, the IR spectrum shows distinct bands for the axial and equatorial carbonyl groups. aip.org The analysis of these bands, including their isotopic shifts, allows for the calculation of force constants and provides insights into the bonding and geometry of the methyl group. acs.org Gas-phase IR photoacoustic spectroscopy has also been employed to obtain vibrational assignments for volatile complexes like CH₃Mn(CO)₅. optica.org
X-ray Crystallography for Structural Elucidation
Table 4: Selected Bond Lengths from X-ray Crystallography Data
| Compound | Bond | Bond Length (Å) |
| [TMEDA·Mn(CH₂SiMe₃)₂] | Mn-C | Not specified |
| [(pyridine)₂Mn(CH₂SiMe₃)₂] | Mn-C | Not specified |
| [LMn(μ-Cl)]₂ (L = cyclopentadienyl-phosphine) | Mn-P | 2.607 |
| Methyl-bridged organomanganese(II) complex | Mn-P | 2.706 |
| Data compiled from various crystallographic studies. scispace.comacs.org |
Electronic Absorption, Circular Dichroism (CD), and Magnetic CD (MCD) Spectroscopies for Adducts
Electronic absorption (UV-Vis), circular dichroism (CD), and magnetic circular dichroism (MCD) spectroscopies are powerful techniques for probing the electronic structure of manganese adducts, particularly d-d and charge-transfer transitions. wustl.edudalalinstitute.com
Electronic Absorption Spectroscopy: The electronic absorption spectra of manganese complexes provide information about the energy levels of the d-orbitals. acs.orgnih.gov For instance, the spectra of Mn(III) complexes often show broad bands in the ligand field region, which can be difficult to assign precisely. acs.org In peroxomanganese(III) complexes, distinct absorption features in the visible region are observed upon formation of the adduct. nih.gov
Circular Dichroism (CD) Spectroscopy: For chiral manganese complexes, CD spectroscopy is invaluable for assigning electronic transitions and determining the absolute configuration. acs.org The CD spectra of optically active Mn(III) Schiff base complexes, for example, show distinct bands that are consistent with a preferred chelate ring conformation. acs.org
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy is particularly useful for studying paramagnetic manganese complexes. aip.orgtandfonline.comresearchgate.netuni-kiel.de It helps to resolve and assign electronic transitions that may be weak or overlapping in the absorption spectrum. acs.orgnih.gov For example, MCD has been used to probe the electronic structures of bis(hydroxo)manganese(IV) and oxohydroxomanganese(IV) adducts, allowing for the assignment of d-d transitions. acs.orgnih.gov In studies of manganese superoxide (B77818) dismutase adducts, MCD, in conjunction with other spectroscopic techniques, has been instrumental in identifying the ligand that dissociates during thermochromic transitions. figshare.comnih.gov X-ray magnetic circular dichroism (XMCD) has even been used to separate the magnetic contributions of Mn(III) and Mn(IV) ions in mixed-valence clusters. capes.gov.br
Table 5: Spectroscopic Data for Selected Manganese Adducts
| Complex/Adduct | Technique | Key Findings |
| [Mn(III) Schiff Base Complexes] | CD | Assignment of electronic transitions and determination of absolute configuration. acs.org |
| [Mn(IV)(OH)₂(Me₂EBC)]²⁺ | Absorption, MCD | Probed electronic structure and assigned d-d transitions. acs.orgnih.gov |
| Azide-Adduct of Mn-Superoxide Dismutase | Absorption, CD, MCD | Identified ligand dissociation in thermochromic transition. figshare.comnih.gov |
| Peroxomanganese(III) Complex | Absorption, MCD | Characterized electronic transitions of the Mn(III)-O₂ adduct. nih.gov |
Resonance Raman Spectroscopy for Adduct Characterization
Resonance Raman (RR) spectroscopy is a powerful vibrational technique utilized to investigate the structural properties of chromophoric molecules. researchgate.net The method involves exciting a sample with a monochromatic laser source that has an energy level close to an electronic transition of the molecule. researchgate.netillinois.edu This "resonance" condition leads to a significant enhancement, by a factor of 10² to 10⁶, of the Raman scattering intensity for specific vibrational modes that are coupled to the electronic transition. illinois.edu This selective enhancement allows for the detailed study of specific parts of a molecule, such as the active site in a complex metallo-organic adduct, with reduced interference from other molecular vibrations or the solvent. illinois.edunorthwestern.edu
In the context of methylmanganese species, particularly adducts like methylmanganese pentacarbonyl (CH₃Mn(CO)₅), RR spectroscopy provides detailed insights into the manganese-carbon bond and the electronic structure of the complex. The electronic absorption spectrum of CH₃Mn(CO)₅ features metal-centered (MC) excited states in the ultraviolet region (below 290 nm) and a high density of Metal-to-Ligand-Charge-Transfer (MLCT) states, primarily corresponding to 3d(Mn) → π*(CO) excitations, between 206 and 264 nm. researchgate.netresearchgate.net Excitation with a laser in these UV regions would initiate a resonance Raman effect, selectively enhancing vibrations associated with the Mn-CO and Mn-CH₃ moieties.
The application of Raman spectroscopy, particularly under conditions that approach resonance, has been instrumental in characterizing the vibrational modes of crystalline CH₃Mn(CO)₅. Studies have monitored the changes in vibrational spectra under varying pressures to understand bonding and phase transitions. acs.org For instance, the pressure-dependent shifts of the carbonyl (CO) stretching modes provide information on the π-back-bonding between the manganese atom and the CO ligands. acs.org An increase in the frequency of these modes with pressure typically indicates a strengthening of the C-O bond, which can be related to changes in the metal-ligand bond. acs.org
Detailed research findings from micro-Raman spectroscopy on crystalline CH₃Mn(CO)₅ have revealed pressure-induced phase transitions and changes in bonding interactions. acs.org The vibrational data show that the complex undergoes a phase transition at approximately 9 kbar. acs.org In the low-pressure phase, π-back-bonding interactions are strengthened with increasing pressure. acs.org
The table below presents the pressure-dependent Raman data for the ν(C-O) stretching modes of CH₃Mn(CO)₅, illustrating the effect of external pressure on the vibrational frequencies.
| Pressure (kbar) | A₁² (axial) (cm⁻¹) | E (cm⁻¹) | A₁¹ (radial) (cm⁻¹) |
|---|---|---|---|
| 1.7 | 1992 | 2015 | 2105 |
| 5.6 | 1998 | 2020 | 2109 |
| 8.5 | 2003 | 2024 | 2112 |
| 11.4 | 2004 | 2029 | 2111 |
| 14.2 | 2004 | 2031 | 2110 |
| 18.2 | 2005 | 2034 | 2109 |
Data sourced from Huang et al., 1990. acs.org
Manganese Catalyzed Methylation Reactions
C–H Methylation Reactions
Direct functionalization of carbon-hydrogen (C–H) bonds represents one of the most efficient and atom-economical strategies in organic synthesis. Manganese catalysis has enabled novel methodologies for the methylation of both sp² and sp³ C–H bonds.
The use of directing groups has allowed for selective manganese-catalyzed methylation of C(sp²)–H bonds. In these reactions, a functional group on the substrate coordinates to the manganese catalyst, directing the methylation to a specific, often ortho, position. A notable system for this transformation employs a catalytic amount of a simple manganese salt, such as manganese(II) chloride (MnCl₂), with a Grignard reagent, methylmagnesium bromide (MeMgBr), serving as the methyl source. princeton.edursc.org
This method is effective for the C–H methylation of arenes and alkenyl substrates bearing a variety of directing groups. rsc.org The reaction conditions are typically mild, often proceeding at room temperature (25 °C) with low catalyst loading (as low as 1 mol%). princeton.edursc.org An organic dihalide, such as 1-bromo-2-chloroethane, is used as an oxidant in the catalytic cycle. rsc.org This approach is distinguished by its high catalytic turnover and the fact that it does not require an external ligand. rsc.orgresearchgate.net The proposed mechanism is thought to involve a Mn(II)/Mn(III)/Mn(I) catalytic cycle, with C–H activation being the rate-determining step. rsc.org
Table 1: Representative Substrates for Directed C–H Methylation
| Directing Group | Substrate Type | Catalyst System | Methyl Source | Oxidant | Ref. |
| Amide | Secondary Benzamide | MnCl₂·2LiCl | MeMgBr | 1-bromo-2-chloroethane | rsc.org |
| Heterocycle | Benzo[h]quinoline | Co-catalyst (early example) | MeMgBr | 2,3-dichlorobutane | rsc.org |
| Amide | N-methyl-1-naphthalenecarboxamide | Co-catalyst (early example) | MeMgBr | Not specified | rsc.org |
| Amide | N-H Ketimine | MnBr(CO)₅/NaOAc | Not applicable (used in cyclization) | Not applicable | chinesechemsoc.org |
The methylation of C(sp³)–H bonds, particularly those adjacent (α) to heteroatoms, is of significant interest due to the "magic methyl effect," where the addition of a methyl group can dramatically enhance the potency of biologically active molecules. nih.govresearchgate.net A highly regioselective and chemoselective method for oxidative C(sp³)–H methylation has been developed using a manganese catalyst. nih.govresearchgate.net
This transformation is a three-step protocol that combines a site-selective C–H hydroxylation with a subsequent mild methylation. thieme-connect.com
Manganese-Catalyzed Hydroxylation: A small-molecule manganese catalyst, (S,S)-Mn(CF₃PDP), is used at low loading to perform a targeted C–H hydroxylation on heterocyclic cores using hydrogen peroxide as the oxidant. rsc.orgnih.govthieme-connect.com This step is highly selective for the most electron-rich and least sterically hindered C(sp³)–H position, while preserving other sensitive functional groups like electron-rich aryls. nih.govresearchgate.net
Iminium/Oxonium Formation: The resulting hemiaminal or hemiacetal intermediate is then treated with a reagent like diethylaminosulfur trifluoride (DAST) or a Lewis acid. nih.govthieme-connect.com This facilitates the formation of a reactive iminium or oxonium intermediate. nih.govresearchgate.net
Methylation: A mild nucleophilic methylating agent, such as trimethylaluminium (AlMe₃), is introduced to methylate the electrophilic intermediate, yielding the final product. researchgate.netthieme-connect.com
This late-stage functionalization strategy has been successfully applied to a broad range of substrates, including 41 examples across 16 different medicinally important cores such as lactams, oxazolidinones, pyrrolidines, and piperidines. nih.govresearchgate.net The method's compatibility with complex settings has been demonstrated through the site-selective methylation of 18 pharmacologically relevant molecules, including drugs like tedizolid (B1663884) and natural products. nih.gov
Table 2: Examples of Late-Stage Oxidative C(sp³)–H Methylation on Heterocyclic Cores
| Heterocyclic Core | Overall Yield (%) | Reference |
| Lactams | 54 (average) | researchgate.net |
| Oxazolidinones | 54 (average) | researchgate.net |
| Pyrrolidines | 54 (average) | researchgate.net |
| Piperidines | 54 (average) | researchgate.net |
| Azepane | 54 (average) | researchgate.net |
| Azabicycloheptane | 54 (average) | researchgate.net |
| Quinolines | 54 (average) | researchgate.net |
| Isochroman | 54 (average) | researchgate.net |
| Tedizolid precursor | Not specified | nih.gov |
| Abiraterone analogue | Not specified | nih.gov |
N-Methylation Reactions
N-methylated amines are ubiquitous structural motifs in countless pharmaceuticals and bioactive compounds. Manganese catalysis offers sustainable and efficient routes for their synthesis, often utilizing methanol (B129727) as a renewable C1 source.
The N-methylation of amines with methanol, a readily available and inexpensive C1 source, is an attractive, atom-economical process that typically produces water as the only byproduct. beilstein-journals.org This transformation is often achieved through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgnih.gov In this process, the manganese catalyst temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde (B43269). The formaldehyde then condenses with the amine to form an imine (or aminal), which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the methylated amine.
Various manganese pincer complexes have been developed that are highly effective for this reaction. beilstein-journals.orgrsc.org For instance, a lutidine-based manganese PNP-pincer complex has been used for the selective N-methylation of various functionalized aniline (B41778) derivatives. nih.gov Another system uses a bis-NHC-manganese complex, which requires a temperature of 100 °C for the N-methylation of anilines with methanol. beilstein-journals.orgnih.gov These reactions are typically performed in the presence of a base, such as potassium tert-butoxide (t-BuOK). beilstein-journals.orgnih.gov
A significant challenge in N-methylation is preventing over-methylation to form tertiary amines or quaternary ammonium (B1175870) salts. Several manganese-based catalytic systems have been designed to achieve selective mono-N-methylation.
For aromatic amines, manganese PNP pincer complexes have demonstrated high selectivity for mono-methylation. beilstein-journals.orgnih.gov One protocol utilizes a Mn(I) complex with a bis(diaminopyridine)phosphine (PN³P) ligand, which, in the presence of a catalytic amount of base (20 mol% t-BuOK) at 120 °C, selectively mono-methylates a wide array of aniline derivatives in moderate to excellent yields (42–98%). beilstein-journals.orgnih.govresearchgate.net This system shows remarkable functional group tolerance, accommodating nitro, ester, amide, and ketone groups. beilstein-journals.orgnih.gov
For aliphatic primary amines, which are traditionally difficult to mono-methylate selectively, a novel manganese-catalyzed approach has been developed that couples them with methanol without the need for high-pressure hydrogen gas. researchgate.netnih.gov This method achieves yields up to 98% at low catalyst loadings. researchgate.netnih.gov The selectivity is attributed to the weak base-catalyzed alcoholysis of a formamide (B127407) intermediate, which effectively prevents the side reaction of secondary N-methylation. nih.gov
Table 3: Manganese Catalysts for Selective Mono-N-Methylation of Amines
| Catalyst Type | Amine Type | Key Features | Yield Range (%) | Ref. |
| Mn(I) PN³P Pincer Complex | Aromatic | Catalytic base, high functional group tolerance | 42-98 | beilstein-journals.orgnih.govresearchgate.net |
| Mn(I) PNP Pincer Complex | Aromatic | Lower catalyst and base loading | Good yields | beilstein-journals.orgnih.gov |
| Pincer Manganese Complex | Aliphatic | No high-pressure H₂ required, prevents secondary N-methylation | up to 98 | researchgate.netnih.gov |
A highly efficient, one-pot synthesis of N-methylarylamines directly from nitroarenes has been developed using manganese catalysis. beilstein-journals.orgresearchgate.net This process is particularly sustainable as it uses methanol as both the C1 methylating agent and the hydrogen source (reductant) for the nitro group reduction. beilstein-journals.orgresearchgate.netacs.org
The reaction proceeds through a tandem catalytic sequence involving:
Transfer Hydrogenation: The manganese catalyst facilitates the reduction of the nitroarene to the corresponding aniline. beilstein-journals.orgacs.org
Borrowing Hydrogenation: Concurrently, the catalyst dehydrogenates methanol to provide the necessary hydrogen for the reduction and to generate the in-situ C1 source (formaldehyde) for methylation. beilstein-journals.orgresearchgate.net
Condensation and Reduction: The newly formed aniline condenses with the formaldehyde, and the resulting imine is hydrogenated to afford the final N-methylaniline product. beilstein-journals.org
A well-defined, bench-stable Mn PN³P pincer catalyst (5 mol %) in the presence of a base like potassium hydroxide (B78521) (KOH) at 110 °C effectively catalyzes this transformation for a range of commercially available nitroarenes. beilstein-journals.orgresearchgate.net This protocol is highly selective and provides a straightforward method for synthesizing N-CH₃ and even deuterated N-CD₃ aniline derivatives. acs.org
N-Methylation of Sulfonamides
The N-alkylation of sulfonamides is a vital reaction for synthesizing compounds with significant biological activity. An efficient method for this transformation has been developed using a well-defined and bench-stable manganese(I) PNP pincer precatalyst. nih.gov This approach, which employs the borrowing hydrogen concept, allows for the use of alcohols as alkylating agents. nih.gov
Research has demonstrated that a diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent isolated yields, with one study reporting an average yield of 85% across 32 examples. nih.gov While this manganese-catalyzed system is highly effective with alcohols, the direct N-methylation of sulfonamides using iodomethane (B122720) under similar manganese catalysis is less documented in recent literature, which has prioritized greener alternatives. researchgate.netresearchgate.net However, some manganese complexes have shown the ability to catalyze the methylation of sulfonamide moieties. lookchem.com
β-Methylation of Alcohols
The β-methylation of alcohols represents a powerful tool for carbon-carbon bond formation, allowing for the strategic introduction of methyl branches into aliphatic chains. windows.netnih.gov Recent advancements have established manganese as a highly effective catalyst for this transformation, primarily using methanol as both the methylating agent and solvent. windows.netnih.gov
Borrowing Hydrogen or Hydrogen Autotransfer Mechanisms
The manganese-catalyzed β-methylation of alcohols proceeds through a "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) mechanism. windows.netuni-bayreuth.denih.gov This elegant and atom-economical process begins with the manganese catalyst temporarily "borrowing" two hydrogen atoms from the substrate alcohol, oxidizing it to a transient aldehyde or ketone intermediate. d-nb.info Simultaneously, the catalyst dehydrogenates methanol to generate formaldehyde in situ. d-nb.infowiley.com
A base then mediates an aldol (B89426) condensation between the aldehyde/ketone intermediate and the newly formed formaldehyde. d-nb.info In the final step, the manganese catalyst returns the borrowed hydrogen atoms to the resulting α,β-unsaturated carbonyl compound, reducing both the carbonyl and the carbon-carbon double bond to yield the final β-methylated alcohol and regenerate the active catalyst. d-nb.infowiley.com Mechanistic studies, including deuterium (B1214612) labeling experiments using CD3OD, have confirmed this pathway, showing deuterium incorporation at both the α- and β-positions of the alcohol product. windows.net
Scope with Primary, Secondary, and Aminoalcohols
The manganese-catalyzed β-methylation using methanol has demonstrated a remarkably broad scope, proving effective for a variety of alcohol substrates. nih.govnih.gov The reaction works efficiently for both primary and secondary alcohols, including purely aliphatic and cyclic examples. windows.netnih.gov
One catalytic system, for instance, operates at low catalyst loadings (as low as 0.1 mol%) and achieves high yields in relatively short reaction times. uni-bayreuth.denih.gov The versatility of this method extends to the successful methylation of 1,2-aminoalcohols, highlighting its applicability in synthesizing precursors for pharmaceuticals. uni-bayreuth.denih.gov The catalyst systems show tolerance for various functional groups, including those sensitive to hydrogenation. uni-bayreuth.denih.gov
Below is a table summarizing the manganese-catalyzed β-methylation of various alcohols using methanol.
| Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| 2-Phenylethanol (B73330) | 0.5 | 2-Phenylpropan-1-ol | 94 |
| 1-Phenylethanol | 0.5 | 2-Methyl-1-phenylpropan-1-ol | 77 |
| 1-(Naphthalen-2-yl)ethan-1-ol | 0.5 | 2-Methyl-1-(naphthalen-2-yl)propan-1-ol | 82 |
| 1-(p-Tolyl)ethanol | 0.5 | 2-Methyl-1-(p-tolyl)propan-1-ol | 73 |
| 2-Octanol | 2.0 | 3-Methyl-2-nonanol | 73 |
| 1,2-Diphenylethanol | 0.1 | 2,3-Diphenylpropan-1-ol | 95 |
| (S)-2-Amino-3-phenylpropan-1-ol | 0.1 | (S)-2-Amino-3-phenyl-2-methylpropan-1-ol | 71 |
| Data compiled from studies using methanol as the methylating agent. windows.netnih.gov |
α-Methylation of Ketones
Manganese catalysts have also proven effective in the direct α-methylation of ketones. rsc.org This transformation is typically achieved using methanol as the C1 source under borrowing hydrogen conditions. rsc.org A well-defined manganese PN³P pincer complex has been successfully used as a precatalyst for this reaction. rsc.org The process generally requires elevated temperatures (around 120 °C) and the presence of a base. rsc.org The scope of this manganese-catalyzed reaction has been extended to include the α-methylation of esters. rsc.org While the focus has been on methanol, this contrasts with traditional methods that often rely on more hazardous reagents like iodomethane. nih.govacs.org
Comparative Analysis of Methylating Agents in Manganese Catalysis
The choice of a methylating agent is critical in any methylation reaction, influencing efficiency, safety, and environmental impact. In the context of manganese catalysis, a comparison between traditional agents like iodomethane and modern alternatives like methanol reveals a significant shift driven by the principles of green chemistry. d-nb.infowiley.com
Iodomethane versus Methanol and Other Methyl Sources
Iodomethane (Methyl Iodide): Iodomethane has been a conventional reagent for methylation for many years. wiley.com Its high reactivity makes it effective for introducing methyl groups onto various nucleophiles. However, its utility is significantly hampered by major drawbacks. Iodomethane is a toxic and potentially explosive compound, requiring stringent handling precautions. nih.govwiley.com Reactions using iodomethane often generate stoichiometric quantities of waste, leading to poor atom economy. researchgate.net
Methanol: Methanol has emerged as a highly attractive alternative C1 source, particularly in transition metal-catalyzed reactions. wiley.comcardiff.ac.uk It is an abundant, inexpensive, and biodegradable liquid. cardiff.ac.uk When used in borrowing hydrogen catalysis, the only byproduct is water, resulting in exceptional atom economy and a much greener process. lookchem.com However, manganese-catalyzed reactions using methanol can be challenging due to the relatively high energy required for the initial dehydrogenation step to form the reactive formaldehyde intermediate. nih.govacs.org Despite this, numerous efficient manganese-based catalytic systems have been developed that operate under manageable conditions to methylate amines, alcohols, and ketones. lookchem.comwindows.netrsc.org
The development of manganese catalysts has been pivotal in enabling the use of methanol as a benign methylating agent, offering a sustainable and efficient pathway for C-C and C-N bond formation that avoids the hazards and waste associated with traditional reagents like iodomethane. nih.govwiley.com
Benefits of Manganese Catalysis (Cost-Effectiveness, Selectivity, Sustainability)
The use of manganese in catalytic methylation reactions represents a significant advancement in chemical synthesis, driven by the need for more economical, selective, and environmentally benign processes. Manganese, as an earth-abundant and non-toxic metal, provides a compelling alternative to catalysts based on precious metals and circumvents the use of hazardous conventional methylating agents like iodomethane. acs.orgresearchgate.netnih.govijsrch.com
Cost-Effectiveness
Selectivity
Manganese catalysts have demonstrated remarkable selectivity in methylation reactions. This includes achieving high yields for specific isomers and controlling the degree of methylation (e.g., mono- versus di-methylation). For example, in the β-methylation of alcohols using methanol as the methyl source, manganese(I) pincer complexes have shown excellent selectivity, yielding the desired β-methylated product with high precision. nih.govd-nb.info
Research has shown that with a manganese(I)-MACHO complex, the β-methylation of 2-phenylethanol achieved a 97% conversion rate and a 92% yield for the selectively methylated product. nih.govd-nb.info The selectivity of these catalysts extends to a variety of substrates, including primary, secondary, and cyclic alcohols. nih.gov Furthermore, excellent mono-selectivity was noted in the ortho C–H methylation of arenes using a manganese-catalyzed system, which avoided the need for additional ligands or additives that are often required in other transition metal-catalyzed systems. rsc.org
The table below summarizes the performance of a manganese(I) catalyst in the β-methylation of various 2-arylethanols, highlighting the high yields and selectivity achieved.
Table 1: Manganese(I)-Catalyzed β-Methylation of 2-Arylethanols with Methanol Reaction Conditions: Substrate (1 mmol), Methanol (1 mL), Mn precatalyst 1 (0.5 mol %), NaOMe (2 mmol) at 150 °C for the specified time. Yields were determined by ¹H NMR analysis.
| Entry | Substrate (Alcohol) | Time (h) | Product | Yield (%) [c] |
| 1 | 2-Phenylethanol | 24 | 2-Phenylpropan-1-ol | 92 |
| 2 | 2-(p-Tolyl)ethan-1-ol | 24 | 2-(p-Tolyl)propan-1-ol | 94 |
| 3 | 2-(4-(tert-Butyl)phenyl)ethan-1-ol | 24 | 2-(4-(tert-Butyl)phenyl)propan-1-ol | 91 |
| 4 | 2-(4-Methoxyphenyl)ethan-1-ol | 14 | 2-(4-Methoxyphenyl)propan-1-ol | 94 |
| 5 | 2-(4-Fluorophenyl)ethan-1-ol | 24 | 2-(4-Fluorophenyl)propan-1-ol | 81 |
| 6 | 2-(Naphthalen-2-yl)ethan-1-ol | 14 | 2-(Naphthalen-2-yl)propan-1-ol | 93 |
Data sourced from Angewandte Chemie International Edition. nih.govwiley.com
Sustainability
The sustainability of manganese catalysis is a significant benefit, aligning with the principles of green chemistry. nih.gov This is evident in several aspects:
Low Toxicity and Environmental Impact : Manganese is an environmentally benign metal with low toxicity, especially when compared to heavy metals like palladium or toxic reagents such as diazomethane (B1218177) and dimethyl sulfate (B86663). researchgate.netijsrch.comscispace.com
Use of Greener Reagents : Manganese catalysis facilitates the use of more sustainable methylating agents, such as methanol. ijsrch.com Methanol is an attractive alternative to conventional reagents like methyl iodide, which is known to be flammable, toxic, and explosive. nih.govwiley.com The use of methanol, especially when derived from biomass or CO₂, offers a pathway to "biohybrid" molecules and reduces reliance on fossil fuels. nih.gov
Atom Economy : Many manganese-catalyzed reactions are highly atom-economical. For instance, in methylation reactions using alcohols, the only byproduct is water, which is environmentally harmless. researchgate.net This contrasts sharply with methods that produce significant amounts of toxic waste. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often operative in these reactions, is a prime example of an efficient and sustainable catalytic cycle. nih.govnih.govd-nb.info
The yields achieved with these sustainable manganese systems often match or even exceed those obtained with noble metal catalysts, demonstrating that a move towards greener chemistry does not necessitate a compromise in performance. nih.govd-nb.info
Mechanistic Investigations of Manganese Mediated Methylation
General Mechanistic Pathways in Organomanganese Catalysis
Organomanganese catalysis has emerged as a powerful tool in synthetic chemistry, offering unique reactivity and selectivity. rsc.orgucc.ie The mechanistic pathways in these reactions are diverse and depend on the specific transformation. Key steps often involve oxidative addition, transmetalation, and reductive elimination, which collectively form a catalytic cycle. chinesechemsoc.org
Oxidative Addition
Oxidative addition is a fundamental step in many catalytic cycles where the manganese center's oxidation state increases. iitd.ac.in For instance, the reaction of iodomethane (B122720) with a manganese complex can lead to the formation of a higher-valent organomanganese species. whiterose.ac.uk This process involves the cleavage of the carbon-iodine bond and the formation of new manganese-carbon and manganese-iodine bonds. The feasibility of this step is influenced by the electronic properties of the manganese complex and the nature of the electrophile. whiterose.ac.ukresearchgate.net For example, stable monoaryl Mn(III) complexes have been synthesized through the oxidative addition of aryl bromides to Mn(I) species. acs.org
Transmetalation Steps
Transmetalation is another crucial process in organomanganese catalysis, involving the transfer of an organic group from one metal to another. chinesechemsoc.orgwikipedia.org This step is particularly relevant in cross-coupling reactions where organometallic reagents like organoboron or Grignard reagents are used. chinesechemsoc.orgnju.edu.cn The efficiency of transmetalation can be influenced by additives. For instance, the presence of a base can facilitate the transfer of an aryl group from a boronic acid to a manganese catalyst. chinesechemsoc.orgnju.edu.cn The formation of organomanganese compounds through transmetalation from organolithium or organomagnesium reagents is a common strategy. researchgate.netresearchgate.net
Reductive Elimination
Reductive elimination is the final step in many catalytic cycles, where a new carbon-carbon or carbon-heteroatom bond is formed, and the manganese center is reduced to its initial oxidation state. acs.orgnih.gov This step is often the product-forming step of the catalytic cycle. whiterose.ac.uk The facility of reductive elimination can be influenced by the nature of the ligands on the manganese center and the groups being eliminated. nih.govwhiterose.ac.uk For example, C-C bond reductive elimination from a (cyclometalated aryl)(alkyl)Mn(III) intermediate has been proposed in manganese-catalyzed C-H alkylation reactions. nii.ac.jp Both Mn(III) and Mn(IV) organometallic intermediates have been suggested to undergo C-C bond elimination. nii.ac.jp
Specific Mechanistic Insights in Methylation Reactions
Manganese-catalyzed methylation reactions have garnered significant attention due to the importance of introducing methyl groups in organic molecules. rsc.orgacs.org These reactions often proceed through distinct mechanistic pathways.
Borrowing Hydrogen / Hydrogen Autotransfer Mechanism in Alcohol and Amine Methylation
The "borrowing hydrogen" or "hydrogen autotransfer" (BH/HA) mechanism is a prominent pathway in the manganese-catalyzed methylation of alcohols and amines using methanol (B129727) as the methylating agent. nih.govwiley.comresearchgate.netuni-bayreuth.denih.govwiley.com This sustainable approach avoids the use of hazardous methylating agents like iodomethane. acs.org The catalytic cycle typically involves the following key steps:
Dehydrogenation: The alcohol or amine substrate is dehydrogenated by the manganese catalyst to form a corresponding carbonyl compound or imine. wiley.comnih.gov
Condensation: The intermediate carbonyl compound or imine then reacts with methanol, which also undergoes dehydrogenation to provide the methyl group.
Hydrogenation: The resulting intermediate is then hydrogenated by the manganese-hydride species formed during the initial dehydrogenation step to yield the methylated product and regenerate the active catalyst. wiley.comnih.gov
Mechanistic studies, including isotopic labeling experiments, have provided evidence for this pathway. rsc.orgwiley.comresearchgate.net For example, a bimetallic K-Mn catalyst has been shown to be effective in this process, where the catalyst accepts a proton and a hydride from the alcohol. nih.govwiley.comresearchgate.net
High-Valent Organomanganese Species as Active Catalysts
In certain manganese-catalyzed methylation reactions, high-valent organomanganese species are proposed as the active catalysts. nii.ac.jp For instance, in the oxidative C(sp³)–H methylation of N-heterocycles, theoretical calculations suggest the involvement of Mn(III) and Mn(IV) species. acs.org The proposed mechanism involves the preactivation of a Mn(II) catalyst to form active Mn(III) and Mn(IV) oxidants. acs.org These high-valent species then participate in the hydroxylation of the substrate, followed by methylation of the hydroxylated intermediate. acs.org The intermediacy of Mn(III) or Mn(IV) has also been implicated in directed C–H bond functionalization leading to C–C bond formation. nii.ac.jp
Two-State Reactivity Scenarios
The concept of two-state reactivity (TSR) has emerged as a crucial framework for understanding the mechanisms of manganese-catalyzed reactions, including methylation. This model posits that the reaction can proceed through multiple electronic spin states of the manganese catalyst, often with different reactivity profiles. The intersystem crossing between these states can be a key factor in determining the reaction pathway and efficiency.
In the context of manganese-catalyzed oxidative C(sp³)–H methylation, density functional theory (DFT) calculations have revealed a fascinating two-state reaction mechanism for the formation of the active oxidant species. acs.org The process involves a Mn(III)-peracetate complex and its valence tautomer, a Mn(IV)-oxo(AcO) species, highlighting the accessibility of different oxidation and spin states. acs.org The substrate hydroxylation step further illustrates TSR, involving a hydrogen atom abstraction that proceeds with a triplet-to-quintet state intersystem crossing, followed by a barrierless OH radical rebound on the quintet surface. acs.orgunl.pt
The reactivity of manganese(IV)-oxo complexes, often implicated as key intermediates in C-H bond activation, is also influenced by two-state reactivity. osti.govnih.gov The rate of hydrogen-atom and oxygen-atom transfer reactions has been shown to correlate with the energy of a low-lying quartet excited state (⁴E), suggesting its involvement in the reaction mechanism. osti.govnih.gov This TSR model helps to explain the varying reactivity observed among different synthetic Mn(IV)-oxo species, where some are mild oxidants while others can activate strong C-H bonds. osti.govnih.gov
Furthermore, the photoreactivity of manganese complexes can also exhibit dual excited state reactivity. For instance, a manganese(IV) complex can be excited by near-infrared light to produce two photoactive states: a longer-lived doublet state and a short-lived, higher-energy quartet state. researchgate.netchemrxiv.org These two states display different oxidizing capabilities, allowing for the oxidation of a range of substrates. researchgate.netchemrxiv.org This dual reactivity is linked to the intersystem crossing process between the different spin states. researchgate.net
Hydroxylation and Methylation Steps in Oxidative C-H Methylation
The oxidative C(sp³)–H methylation catalyzed by manganese complexes is a powerful strategy for the late-stage functionalization of complex molecules. nih.govnih.gov This transformation typically proceeds through a two-step sequence involving an initial C-H hydroxylation followed by methylation of the resulting hydroxylated intermediate. nih.govnih.govbeilstein-journals.org
Hydroxylation Step:
A key aspect of this methodology is the use of sterically hindered manganese catalysts, such as Mn(CF₃PDP), which can achieve highly site- and chemoselective C-H hydroxylation. nih.govnih.govbeilstein-journals.org These catalysts can target specific methylene (B1212753) C(sp³)–H bonds, even in the presence of more electronically activated but sterically hindered positions. nih.gov The mechanism of this hydroxylation often involves a high-valent manganese-oxo species that performs a hydrogen atom transfer (HAT) from the substrate's C-H bond. acs.org This generates a carbon-centered radical and a manganese-hydroxo intermediate, which then rapidly recombine in a "rebound" step to form the hydroxylated product. acs.org This HAT/rebound mechanism is reminiscent of the reactivity of non-heme iron enzymes. acs.org DFT calculations support this, showing that the hydroxylation of N-heterocycles consists of a H-atom abstraction step followed by a barrierless OH radical rebound. acs.orgunl.pt
Methylation Step:
Following hydroxylation, the resulting hemiaminal or hemiacetal is then subjected to methylation. beilstein-journals.org A challenge in this step is to avoid over-oxidation to the corresponding carbonyl compound. beilstein-journals.org The use of mild and functional-group-tolerant methylating reagents is crucial. Organoaluminum reagents, such as trimethylaluminum (B3029685) (AlMe₃), have proven effective. nih.govbeilstein-journals.org The methylation is often facilitated by the addition of a fluorine source like diethylaminosulfur trifluoride (DAST) or a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). beilstein-journals.org These additives promote the formation of reactive iminium or oxonium ion intermediates, which are then methylated by the organoaluminum reagent. nih.govbeilstein-journals.org In some cases, for carbocyclic substrates where the formation of an oxonium ion is difficult, the hydroxyl group can be converted to a more reactive leaving group, like a mesylate, which can then be activated by AlMe₃ for methylation. nih.govbeilstein-journals.org Theoretical studies have indicated that the methylation of the hydroxylated product is a thermodynamically controlled process and likely proceeds through a stepwise mechanism involving the abstraction of a hydroxyl anion followed by methyl migration. acs.org
Role of Ligand-Metal Cooperation in Manganese Pincer Complexes
Ligand-metal cooperation (LMC) is a pivotal concept in the catalysis mediated by manganese pincer complexes, enabling a wide range of chemical transformations, including methylation and related reactions. unl.ptd-nb.infonih.govwiley.comresearchgate.net In this mechanistic paradigm, the pincer ligand is not a passive spectator but actively participates in bond activation and formation processes in concert with the manganese center. acs.org
A common mode of LMC in pyridine-based pincer complexes involves the dearomatization and rearomatization of the pyridine (B92270) ring. kaust.edu.sa Under basic conditions, the N-H proton of the pincer ligand can be removed, leading to a deprotonated amido complex. unl.pt This de-aromatized species can then activate substrates, for instance by abstracting a proton from an alcohol, in a process that involves the metal center. unl.pt The subsequent catalytic steps then lead to the regeneration of the aromatic pincer ligand. kaust.edu.sa
Manganese pincer complexes have been successfully employed in the N-methylation of anilines and the β-methylation of alcohols using methanol as the C1 source. unl.ptd-nb.infonih.govwiley.comresearchgate.net Mechanistic studies, including labeling experiments, point towards a "borrowing hydrogen" or "hydrogen auto-transfer" pathway. d-nb.infonih.govwiley.comresearchgate.netacs.org This mechanism involves the manganese-catalyzed dehydrogenation of the alcohol to form an intermediate aldehyde or ketone. wiley.com This is followed by a condensation reaction and subsequent re-hydrogenation steps facilitated by the manganese complex. d-nb.infonih.govwiley.comresearchgate.net The ligand's ability to accept and donate protons and hydrides is a key feature of the LMC in these catalytic cycles. d-nb.infonih.govwiley.comresearchgate.net
Furthermore, LMC has been demonstrated in C-C bond formation reactions, such as the Michael addition of non-activated nitriles. acs.org In this case, the manganese pincer complex acts as a template for the activation of the nitrile, generating a nucleophilic species without the need for a strong base. acs.org The metal and ligand cooperatively bind and activate the substrate, facilitating the reaction. acs.org The versatility of manganese pincer complexes in catalysis is largely attributed to these cooperative effects between the metal center and the carefully designed pincer ligand framework. unl.pt
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of manganese-catalyzed methylation reactions. acs.orgmdpi.com By providing detailed energetic and structural information about intermediates and transition states, DFT calculations offer insights that are often difficult to obtain through experimental methods alone.
In the study of manganese-catalyzed oxidative C(sp³)–H methylation, DFT calculations have been instrumental in mapping out the entire catalytic cycle. acs.org These calculations have detailed the preactivation of the catalyst, the formation of the active oxidant species, the hydroxylation of the substrate, and the final methylation step. acs.org For instance, DFT has identified Mn(III)–OH and Mn(III)–OOH as key intermediates in the catalyst preactivation stage and has shed light on the two-state reactivity involved in the formation of the active Mn(IV)-oxo oxidant. acs.orgunl.pt The calculations have also provided a mechanistic understanding of the hydroxylation step, describing it as a hydrogen atom abstraction followed by a barrierless OH radical rebound. acs.orgunl.pt Furthermore, the methylation of the hydroxylated product was predicted to be a thermodynamically controlled, stepwise process. acs.org
DFT has also been employed to understand the role of pincer ligands in manganese-catalyzed reactions. Mechanistic investigations of the Michael addition of nitriles catalyzed by a manganese pincer complex revealed that the cooperative activation of the nitrile is a key step, leading to the formation of a metalated nitrile nucleophile. acs.org
The accuracy of DFT calculations is dependent on the chosen functional and basis set. For manganese systems, various functionals such as B3LYP and OLYP have been used, with results often showing good agreement with experimental data like Mössbauer spectra. mdpi.com In some cases, the choice of functional can influence the predicted ground state spin multiplicity of manganese complexes. mdpi.com For example, for Mn(salen) complexes, different functionals have predicted different ground spin states. mdpi.com
The table below summarizes key intermediates and transition states in manganese-catalyzed methylation as identified by DFT calculations.
| Reaction Step | Key Species | DFT Findings |
| Catalyst Preactivation | Mn(III)–OH, Mn(III)–OOH | Identified as key intermediates. acs.org |
| Oxidant Formation | Mn(III)-peracetate, Mn(IV)O(AcO) | Involves a two-state reaction mechanism. acs.org |
| Substrate Hydroxylation | Triplet and Quintet States | H-atom abstraction with triplet-to-quintet intersystem crossing. acs.orgunl.pt |
| Methylation | Hydroxyl anion abstraction, methyl migration | Predicted to be a thermodynamically controlled, stepwise process. acs.org |
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) simulations provide a powerful computational approach to study the dynamic behavior of chemical systems, including manganese complexes in solution. By combining quantum mechanical calculations of forces with classical molecular dynamics, AIMD allows for the exploration of complex processes such as solvation, ligand exchange, and reaction dynamics in a more realistic environment than static quantum chemical calculations.
AIMD simulations, often using density functional theory (DFT) with a correction for on-site Coulomb interactions (DFT+U), have been employed to investigate the hydration of manganese porphines in liquid water. nih.gov These studies have revealed details about the coordination environment of the manganese ion, showing, for example, that Mn(II) in manganese porphine (B87208) binds strongly to a single water molecule, while Mn(III) forms a stable complex with two water molecules. nih.gov The simulations also provided insights into the residence times of these water molecules. nih.gov
In the context of manganese dissolution from battery cathode materials, AIMD simulations have been used to study the migration of Mn(II) ions from the surface of spinel LiₓMn₂O₄ into an organic liquid electrolyte. arxiv.org These simulations have helped to elucidate the complex mechanism of manganese dissolution, which is a critical factor in the degradation of lithium-ion batteries. arxiv.org
While direct AIMD simulations of the entire catalytic cycle of manganese-mediated methylation are computationally demanding, the technique can provide crucial information about specific steps, such as the interaction of the catalyst with the solvent and substrates, and the dynamics of ligand exchange processes. The insights gained from AIMD can complement the static picture provided by DFT calculations of reaction pathways.
Correlation of Calculated Barriers with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental observations. In the study of manganese-catalyzed reactions, correlating calculated activation barriers with experimentally determined kinetic data provides a powerful means to assess the accuracy of the computational methodology and to gain confidence in the proposed reaction mechanisms.
For manganese(IV)-oxo complexes involved in C-H bond activation, kinetic experiments have shown significant variations in reaction rates depending on the ligand environment. osti.govnih.gov Computational studies have been able to correlate these rate enhancements with specific electronic properties of the complexes. For example, faster rates of hydrogen-atom and oxygen-atom transfer have been linked to a weaker equatorial ligand field and a lower energy for a specific quartet excited state, which is implicated in a two-state reactivity model. osti.govnih.gov The reaction rates also show a correlation with the calculated Mn(III)/Mn(IV) reduction potentials. osti.govnih.gov
For CO₂ reduction catalyzed by manganese-based electrocatalysts, DFT calculations have been used to determine the transition state energies for different reaction pathways. binghamton.edu The calculated energy barriers for the "reduction-first" and "protonation-first" pathways can be correlated with experimental observations, such as turnover numbers and frequencies at different overpotentials. binghamton.edu For instance, the lower calculated transition state energy for CO₂ binding compared to the formation of a Mn-H intermediate was consistent with the experimental product distribution. binghamton.edu
The table below illustrates the correlation between calculated parameters and experimental observations for manganese-catalyzed reactions.
| Reaction | Calculated Parameter | Experimental Observation | Correlation |
| C-H activation by Mn(IV)-oxo | Energy of ⁴E excited state | Reaction rate | Faster rates correlate with lower ⁴E energy. osti.govnih.gov |
| C-H activation by Mn(IV)-oxo | Mn(III)/Mn(IV) reduction potential | Reaction rate | Faster rates correlate with higher reduction potentials. osti.govnih.gov |
| CO₂ reduction | Transition state energy for CO₂ binding vs. Mn-H formation | Product distribution (CO vs. H₂) | Lower calculated barrier for CO₂ binding aligns with higher CO production. binghamton.edu |
| CO₂ reduction | Energy barrier for "reduction-first" vs. "protonation-first" pathway | Turnover frequency at different overpotentials | Lower calculated barrier for the "reduction-first" pathway at high overpotentials matches experimental findings. binghamton.edu |
This strong interplay between computational predictions and experimental validation is crucial for advancing the understanding of manganese-mediated methylation and related catalytic processes.
Analysis of Electronic Effects and Spin States
The electronic properties of both the manganese catalyst and the substrate play a crucial role in manganese-mediated methylation reactions. The spin state of the manganese center, which can be influenced by the ligand environment, is a key determinant of the reaction mechanism and its efficiency.
In many manganese-catalyzed C-H functionalization reactions, the regioselectivity is governed by the electronic and steric effects of the manganese catalyst. nih.gov For instance, in late-stage C-H azidation, the electronic properties of the substrates influence the reaction outcome. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic effects and spin states in these reactions. For example, in the manganese-catalyzed oxidative C(sp³)–H methylation, DFT calculations revealed a two-state reactivity involving different spin states of the manganese species. acs.org The reaction proceeds through the formation of a Mn(III)-hydroperoxo intermediate, which can exist in different spin states. acs.org The subsequent steps, including H-atom abstraction and radical rebound, involve intersystem crossing between these spin states. acs.org
The ligand framework surrounding the manganese ion significantly impacts its electronic structure and, consequently, its spin state and reactivity. For d-block metals like manganese, which can exist in a wide range of oxidation states (from -3 to +7), the coordination environment is critical. ucc.ieunl.pt The spin state of a metal ion influences its reactivity towards ligand substitution, with high-spin complexes generally being more kinetically labile due to weaker metal-ligand bonds. mdpi.com In the context of oxidation catalysis, high-valent iron and manganese intermediates often have malleable spin states that depend on the co-ligands. mdpi.com For instance, in manganese porphyrin-catalyzed reactions, the electronic factors of the catalyst were shown to influence the reaction's selectivity. acs.org
Computational investigations have provided detailed insights into the electronic effects. For example, in the reaction of anionic 18-electron metal carbonyl complexes like [Mn(CO)₅]⁻ with iodomethane, DFT has been used to study their nucleophilicity. whiterose.ac.uk The electronic and steric effects of ligands on the reactivity of such metal complexes can be rationalized through these computational methods. whiterose.ac.uk Furthermore, the spin state of manganese can affect the mechanism of C-H activation. While many Mn(I) catalyzed C-H activations proceed via an organometallic pathway, high-valent manganese species often react through a radical mechanism, targeting the weakest C-H bond. ucc.ie
The following table summarizes the influence of electronic effects and spin states on different manganese-catalyzed reactions.
| Reaction Type | Key Findings on Electronic Effects & Spin States | References |
| Late-Stage C-H Azidation | Regioselectivity is influenced by the electronic properties of both the manganese catalyst and the substrate. | nih.gov |
| Oxidative C(sp³)–H Methylation | DFT calculations show a two-state reactivity involving triplet and quintet spin states. The reaction proceeds via H-atom abstraction and barrierless OH radical rebound. | acs.orgacs.org |
| C-H Alkenylation of Imidates | The proposed mechanism involves different manganese intermediates with varying coordination and oxidation states. | ucc.ie |
| C-H Methylation of Arenes | A Mn(II)/Mn(III)/Mn(I) catalytic cycle is suggested, with C-H activation as the rate-determining step. | rsc.org |
| General Oxidation Catalysis | The spin state of high-valent manganese intermediates is malleable and depends on the ligand environment, impacting reactivity. | mdpi.com |
Study of Adduct Formation and Dissociation
The formation and dissociation of adducts are fundamental steps in the mechanistic pathways of manganese-catalyzed reactions, including methylation. These processes often involve the interaction of the manganese complex with substrates, reagents, or solvent molecules.
In the context of methylation with iodomethane, the reaction of anionic manganese carbonyl complexes like [Mn(CO)₄L]⁻ (where L is a ligand such as a phosphine) with iodomethane leads to the formation of an octahedral complex. whiterose.ac.uk The formation of these adducts is a key step in the catalytic cycle. Similarly, the reaction of [Mn(CO)₅]⁻ with iodomethane has been a subject of computational investigation to understand the formation of the resulting adduct. whiterose.ac.uk
The stability and reactivity of manganese adducts are highly dependent on the ligand sphere. For instance, stable Mn(III)-alkylperoxo complexes have been generated and characterized, and their stability allows for detailed study of their reactivity. nih.govrsc.org The thermal decomposition of these Mn(III)-OOR adducts can proceed through O-O bond homolysis, while their reaction with other substrates can involve heterolytic cleavage. nih.gov This highlights how the ligand environment can tune both the stability and the subsequent dissociation pathways of the adduct. nih.gov
The dissociation of a ligand from a manganese complex can be a rate-determining step in a catalytic cycle. For example, in the carbonylation of CH₃Mn(CO)₅, the dissociation of a CO ligand is a key process. researchgate.net Time-resolved infrared spectroscopy has been used to study the transient species formed upon photolysis of such manganese carbonyl complexes, revealing the dynamics of ligand dissociation and association. researchgate.net In some cases, solvent molecules can assist in the dissociation of ligands, leading to the formation of solvento complexes. researchgate.net
The table below provides examples of adduct formation and dissociation in manganese-mediated reactions.
| Manganese Complex/System | Adduct Formation/Dissociation Process | Significance | References |
| [Mn(CO)₄L]⁻ + Iodomethane | Formation of an octahedral manganese-methyl adduct. | Key step in methylation. | whiterose.ac.uk |
| Mn(III)-alkylperoxo complexes | Formation of stable adducts allowing for characterization and reactivity studies. Dissociation can occur via homolytic or heterolytic pathways depending on the reaction conditions. | Provides insight into the structure and reactivity of important catalytic intermediates. | nih.govrsc.org |
| CH₃Mn(CO)₅ | Dissociation of a CO ligand is a key step in its carbonylation and other reactions. Solvent can assist in this dissociation. | Rate-determining step in some catalytic cycles. | researchgate.net |
| Mn(IV)-oxo species + Thioanisole | Potential formation of precursor complexes before the oxidation reaction. | Influences the reaction kinetics and mechanism. | rsc.org |
| [Mn(CO)₅]⁻ + Iodomethane | Formation of a methyl-manganese pentacarbonyl adduct. | Central to understanding the nucleophilicity of the manganese complex. | whiterose.ac.uk |
Advanced Applications of Methylmanganese Reagents in Organic Synthesis
Carbon–Carbon Bond Formation
Methylmanganese reagents are instrumental in constructing new carbon-carbon bonds, a fundamental operation in the assembly of complex organic molecules. Their application spans several key reaction types, each leveraging the unique properties of the manganese center and the methyl nucleophile.
The Barbier reaction provides a convenient method for the formation of alcohols from the reaction of an alkyl halide, a carbonyl compound, and a metal. wikipedia.org A key feature of this reaction is the in situ generation of the organometallic nucleophile. wikipedia.org While various metals like magnesium, zinc, and indium are commonly used, manganese can also mediate these transformations. wikipedia.org
In a Barbier-type reaction involving methylmanganese iodide, the organomanganese reagent is generated in the presence of the carbonyl substrate. This approach is operationally simpler than the pre-formation of a Grignard-type reagent. researchgate.net The reaction of methyl iodide with manganese metal in the presence of an aldehyde or ketone leads to the direct formation of a secondary or tertiary alcohol, respectively. The process circumvents the need to handle potentially unstable organometallic intermediates separately. wikipedia.orgresearchgate.net The mechanochemical adaptation of the magnesium-mediated Barbier reaction has shown to be a robust alternative to the traditional Grignard synthesis, exhibiting tolerance to moisture and a broad substrate scope. researchgate.netchemrxiv.org
Table 1: Examples of Barbier-Type Reactions
| Alkyl Halide | Carbonyl Compound | Metal | Product |
|---|---|---|---|
| Propargylic bromide | Butanal | Zinc | Secondary alcohol |
| Methyl iodide | Aldehyde/Ketone | Manganese | Secondary/Tertiary alcohol |
| Allyl chloride | 2,2,2-trifluoroacetophenone | Magnesium | Tertiary alcohol chemrxiv.org |
| Ethyl bromide | 2-Naphthaldehyde | Magnesium | Secondary alcohol chemrxiv.org |
This table is generated based on examples found in the cited literature and is for illustrative purposes.
Acylation reactions involve the introduction of an acyl group into a molecule and are fundamental in organic synthesis for creating esters, amides, and ketones. allen.in Organomanganese(II) reagents, often used in conjunction with catalytic amounts of copper salts, are effective for acylation. uu.nl The reaction of methylmanganese iodide with an acyl chloride or anhydride (B1165640) can provide the corresponding methyl ketone. These reactions are valued for their high chemoselectivity, proceeding under mild conditions and tolerating a range of functional groups. uu.nl
The mechanism of Friedel-Crafts acylation, a related process, typically involves the generation of an acylium ion through the reaction of an acyl chloride with a Lewis acid. organic-chemistry.org While not a direct acylation by methylmanganese iodide, this highlights the general reactivity of acylating agents. Modern methods have also introduced reagents like TCFH–NMI for a broad scope of acylation reactions. digitellinc.com
Transition metal-catalyzed allylic substitution is a powerful tool for C-C, C-N, and C-O bond formation. rsc.org These reactions typically involve the substitution of a leaving group at an allylic position with a nucleophile. While palladium is a common catalyst, copper-mediated allylic substitutions are also widely used. researchgate.netresearchgate.net
Methylmanganese iodide can act as the nucleophile in these reactions, often in the presence of a copper catalyst. The reaction of a suitable allylic substrate, such as an allylic halide or acetate, with methylmanganese iodide can lead to the formation of a new carbon-carbon bond at the allylic position. The stereospecificity of these reactions is a key feature, with SN2' pathways sometimes observed. researchgate.net The development of methods using unactivated allylic substrates like alcohols and ethers is an area of ongoing research, aiming for more environmentally benign processes. rsc.orgsioc-journal.cn
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic fragments. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, include well-known methods like the Suzuki, Stille, and Negishi couplings. libretexts.orgnobelprize.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the coupled product. nobelprize.org
While organotin and organoboron compounds are classic coupling partners, organomanganese reagents can also participate in these transformations. libretexts.orglibretexts.org In a Negishi-like coupling, an organomanganese reagent can transfer its organic group to the palladium center. For instance, methylmanganese iodide could potentially couple with an aryl or vinyl halide in the presence of a palladium catalyst. The choice of ligands on the palladium catalyst is often crucial for the success of these reactions. sigmaaldrich.com
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Organic Halide/Triflate |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound | Aryl, vinyl, or alkynyl |
| Stille Reaction | Organotin compound | Aryl, vinyl |
| Negishi Coupling | Organozinc compound | Aryl, vinyl, alkyl |
| Heck Reaction | Alkene | Aryl, vinyl |
This table summarizes some of the major palladium-catalyzed cross-coupling reactions.
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds at the β-position. organic-chemistry.org Copper catalysts are frequently employed to facilitate this 1,4-addition, minimizing the competing 1,2-addition to the carbonyl group. organic-chemistry.orgharvard.edu
Methylmanganese iodide, in the presence of a catalytic amount of a copper salt such as copper(I) iodide (CuI), can undergo conjugate addition to α,β-unsaturated ketones, esters, and aldehydes. uu.nlorganic-chemistry.org This reaction provides a reliable route to β-methylated carbonyl compounds. The use of chiral ligands in these copper-catalyzed reactions has enabled the development of highly enantioselective methods, which are crucial in the synthesis of pharmaceuticals and natural products. organic-chemistry.orgrsc.orgrug.nl The reactivity and selectivity of these additions can be influenced by the specific copper catalyst and reaction conditions employed. organic-chemistry.orgharvard.edu
Organomanganese reagents, including methylmanganese iodide, have been shown to react with chiral aldehydes with a high degree of diastereoselectivity. researchgate.net This stereocontrol is often attributed to the formation of a chelated intermediate, where the manganese atom coordinates to both the carbonyl oxygen and a nearby heteroatom (like an oxygen in an alkoxy group) in the substrate. researchgate.net
For example, the reaction of methylmanganese iodide with α- or β-alkoxyaldehydes often proceeds with high threo-selectivity. researchgate.net This has been demonstrated in reactions with carbohydrate-derived aldehydes, leading to the synthesis of higher sugars with specific stereoconfigurations. researchgate.net The solvent can play a crucial role; for instance, reactions in diethyl ether have shown high diastereoselectivity. researchgate.net More recently, the addition of methylmanganese iodide to the bio-based solvent Cyrene™ was found to be highly stereoselective. hud.ac.uk
Table 3: Diastereoselective Addition of Methylmanganese Iodide to Chiral Aldehydes
| Chiral Aldehyde Substrate | Product Configuration | Diastereoselectivity |
|---|---|---|
| 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | 4,5-threo | High researchgate.net |
| 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose | 5,6-threo | High researchgate.net |
| R-2,3-dibenzyloxypropanal | 2,3-threo | High researchgate.net |
This table summarizes findings from studies on the diastereoselective reactions of methylmanganese iodide. researchgate.net
Carbon–Nitrogen Bond Formation (Methylation)
The introduction of a methyl group to a nitrogen atom is a critical transformation in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov Iodomethane (B122720) is a classic and highly effective reagent for the Sₙ2 alkylation of nitrogen nucleophiles found in amines and amides. researchgate.netcalibrechem.commonash.edu
While manganese catalysis is utilized in some C-N bond-forming reactions, such as the three-component coupling of alkyl iodides, anilines, and aldehydes using Mn₂(CO)₁₀, the direct use of a stoichiometric methylmanganese iodide reagent for the N-methylation of amines or amides is not a commonly reported method. oaepublish.com The standard approach for N-methylation often involves using methyl iodide with a base or employing other specialized methylating agents. nih.govorganic-chemistry.orgresearchgate.net For example, recent methods have utilized phenyl trimethylammonium iodide as a safe and selective solid methylating agent for amides and indoles. nih.govorganic-chemistry.orgresearchgate.net
Carbon–Oxygen Bond Formation (Methylation of Alcohols)
A significant application of methylmanganese reagents is in the formation of carbon-oxygen bonds, particularly through the addition of a methyl group to carbonyl compounds, which can be considered a form of O-alkylation in the context of creating tertiary alcohols from ketones. The reaction of methylmanganese iodide with ketones demonstrates high diastereoselectivity, a feature attributed to the strong chelating ability of the manganese ion. researchgate.net
This principle has been effectively demonstrated in the reaction with derivatives of levoglucosenone (B1675106), a chiral building block derived from cellulose. The addition of methylmanganese iodide to levoglucosenone and its derivatives proceeds with notable stereocontrol, outperforming similar lithium, magnesium, and copper-based reagents. This enhanced selectivity is crucial for the synthesis of complex, stereochemically defined molecules. researchgate.net The reaction involves a nucleophilic attack of the methyl group from the manganese reagent onto the carbonyl carbon, forming a new C-C bond and a manganese alkoxide intermediate, which upon workup yields the methylated tertiary alcohol.
Table 1: Diastereoselective Addition of Methylmanganese Iodide to Levoglucosenone Derivatives This table is generated based on findings that methylmanganese iodide provides higher diastereoselectivity compared to other organometallic reagents in reactions with levoglucosenone derivatives. Specific yield percentages for the manganese reagent were not detailed in the source, but its superior selectivity was highlighted.
| Substrate | Reagent | Product Type | Selectivity |
| Levoglucosenone | CH₃MnI | Tertiary Alcohol | High Diastereoselectivity |
| Dihydrolevoglucosenone | CH₃MnI | Tertiary Alcohol | High Diastereoselectivity |
| 1,6-Anhydro-3-deoxy-4-O-methyl-β-D-erythro-hexopyran-2-ulose | CH₃MnI | Tertiary Alcohol | High Diastereoselectivity |
Source: Adapted from research findings on the reactivity of methylmanganese iodide. researchgate.net
Application in Synthesis of Fine Chemicals and Pharmaceuticals
The utility of methylmanganese reagents extends to the synthesis of fine chemicals and pharmaceutical intermediates, where structural complexity and stereochemical purity are paramount. mdpi.comoatext.com Iodomethane itself is a fundamental reagent in the pharmaceutical industry for introducing "magic methyl" groups, which can significantly alter the biological activity and properties of a drug molecule. calibrechem.comnjchm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
